Pyrazinamide methiodide

Vue d'ensemble

Description

Pyrazinamide methiodide is a derivative of pyrazinamide, a well-known antituberculosis agent. This compound is synthesized by the methylation of pyrazinamide, resulting in a quaternary ammonium compound. This modification can potentially alter its pharmacokinetic and pharmacodynamic properties, making it a subject of interest in medicinal chemistry and drug development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of pyrazinamide methiodide typically involves the methylation of pyrazinamide. One common method is the reaction of pyrazinamide with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or acetonitrile at room temperature or slightly elevated temperatures. The reaction proceeds as follows:

Pyrazinamide+Methyl Iodide→Pyrazinamide Methiodide

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: Pyrazinamide methiodide can undergo various chemical reactions, including:

Nucleophilic Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.

Oxidation and Reduction: The pyrazine ring can undergo oxidation and reduction reactions under appropriate conditions.

Hydrolysis: The compound can be hydrolyzed to yield pyrazinamide and methyl iodide.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include hydroxide ions, cyanide ions, and thiolate ions. Reactions are typically carried out in polar solvents like water or alcohols.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products:

Nucleophilic Substitution: Products depend on the nucleophile used. For example, reaction with hydroxide ions yields pyrazinamide and methanol.

Oxidation and Reduction: Products vary based on the specific conditions and reagents used.

Applications De Recherche Scientifique

Pyrazinamide methiodide has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as an antituberculosis agent and its ability to overcome resistance mechanisms.

Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors.

Pharmacokinetics: Studies focus on its absorption, distribution, metabolism, and excretion in the body.

Industrial Applications: It is explored for its potential use in the synthesis of other pharmaceutical compounds and as a reagent in chemical reactions.

Mécanisme D'action

The mechanism of action of pyrazinamide methiodide is similar to that of pyrazinamide. It is believed to be converted to pyrazinoic acid by the enzyme pyrazinamidase. Pyrazinoic acid then disrupts the membrane potential and interferes with fatty acid synthesis in Mycobacterium tuberculosis, leading to bacterial cell death. The quaternary ammonium group in this compound may enhance its uptake by bacterial cells or alter its interaction with biological targets.

Comparaison Avec Des Composés Similaires

Pyrazinamide: The parent compound, widely used as an antituberculosis agent.

Isoniazid: Another first-line antituberculosis drug with a different mechanism of action.

Rifampicin: A potent antituberculosis agent that inhibits bacterial RNA synthesis.

Uniqueness: Pyrazinamide methiodide’s uniqueness lies in its quaternary ammonium structure, which may confer different pharmacokinetic properties and potentially enhance its efficacy against resistant strains of Mycobacterium tuberculosis. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.

Activité Biologique

Pyrazinamide methiodide is a derivative of pyrazinamide, a well-known first-line drug used in the treatment of tuberculosis (TB). The biological activity of pyrazinamide and its derivatives has been extensively studied, particularly regarding their mechanism of action against Mycobacterium tuberculosis (M. tuberculosis). This article reviews the pharmacological properties, mechanisms of action, and clinical implications of this compound, supported by data tables and relevant case studies.

Pyrazinamide is converted into its active form, pyrazinoic acid (POA), within the bacterial cells. The primary mechanism through which pyrazinamide exerts its antibacterial effects involves the following:

- Target Degradation : Pyrazinoic acid binds to aspartate decarboxylase (PanD), leading to its degradation by the ClpC1-ClpP protease complex. This process interrupts the biosynthesis of coenzyme A, critical for bacterial metabolism .

- pH-Dependent Activity : The drug is particularly effective in acidic environments, such as those found in inflamed tissues and macrophages, where it can effectively target dormant or non-replicating bacteria .

- Inhibition of Fatty Acid Synthase : Pyrazinoic acid inhibits fatty acid synthase I (FAS I), disrupting the synthesis of fatty acids necessary for bacterial growth and replication .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapidly absorbed from the gastrointestinal tract, achieving peak plasma concentrations within 2 hours .

- Distribution : Widely distributed in body tissues, with significant concentrations in the liver, lungs, and cerebrospinal fluid (CSF) .

- Half-Life : Approximately 9 to 10 hours in individuals with normal renal function, potentially prolonged in cases of renal impairment .

- Protein Binding : About 10% bound to plasma proteins .

Clinical Studies

A recent large-scale study analyzed pyrazinamide's pharmacokinetics among 2,255 participants. The findings indicated a sevenfold variability in drug exposure, emphasizing the need for optimized dosing strategies to enhance efficacy while minimizing toxicity .

Adverse Effects

Common adverse effects associated with pyrazinamide include hepatotoxicity, gastrointestinal disturbances, and allergic reactions. A retrospective study involving elderly patients showed a higher incidence of overall adverse events when pyrazinamide was included in treatment regimens compared to those who did not receive it .

Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Cmax (mcg/mL) | 28.02 ± 4.52 |

| Half-Life (hr) | 9 - 10 |

| Bioavailability (%) | ~100 |

| Protein Binding (%) | ~10 |

Exposure Variability

| Exposure Range (mg·h/L) | Participants (%) |

|---|---|

| 151 - 1,053 | 100 |

Case Studies

- Elderly Patients with TB : A study conducted on elderly patients showed that adding pyrazinamide to standard TB treatment regimens did not significantly increase in-hospital mortality but did lead to a higher incidence of adverse events compared to regimens without it .

- Dosing Strategies : An investigation into dosing strategies revealed that flat dosing at 1,000 mg could optimize therapeutic windows better than weight-banded dosing, allowing more patients to achieve effective drug exposure levels .

Propriétés

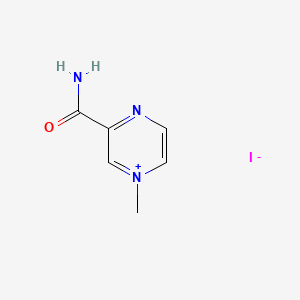

IUPAC Name |

4-methylpyrazin-4-ium-2-carboxamide;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O.HI/c1-9-3-2-8-5(4-9)6(7)10;/h2-4H,1H3,(H-,7,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXJAIKVEMLIKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC(=NC=C1)C(=O)N.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8IN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58219-37-7 | |

| Record name | Pyrazinamide methiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058219377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.